2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to introduce the dibromo functionality . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale, making it suitable for industrial production .
Industrial Production Methods
Industrial production methods for this compound often rely on flow photochemical processes, which enable the synthesis of large quantities within a short period. The use of photochemical reactions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioisosteres, which are compounds that mimic the structure of biologically active molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Drug Discovery: The compound is used in the design of new drugs with improved solubility and metabolic stability.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity . The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another member of the bicyclo[1.1.1]pentane family with similar properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A compound with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
This makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H8Br2O4 |
---|---|
Molecular Weight |
327.95 g/mol |
IUPAC Name |
2,2-dibromo-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Br2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12) |
InChI Key |
SZMOAXJAFGPLFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(Br)Br)C(=O)O |
Origin of Product |
United States |
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